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5-(hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B6278998
CAS No.: 67337-74-0
M. Wt: 130.1
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Description

Significance of the Imidazolidine-2,4-dione Scaffold in Organic and Medicinal Chemistry

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), is a highly privileged scaffold in the fields of organic and medicinal chemistry. ekb.eg Its structural and electronic properties, including the presence of hydrogen bond donors and acceptors, allow it to interact with a wide variety of biological targets like enzymes and receptors. nih.gov This versatility has led to the incorporation of the hydantoin moiety into numerous clinically approved drugs. ekb.egthieme-connect.com

Examples of such drugs include phenytoin (B1677684), an anticonvulsant; nilutamide (B1683758) and enzalutamide, which are androgen receptor antagonists used in cancer therapy; and nitrofurantoin, an antibacterial agent. ekb.egthieme-connect.com The broad spectrum of pharmacological activities associated with hydantoin derivatives is extensive, encompassing anticancer, anticonvulsant, anti-inflammatory, antidiabetic, and antimicrobial properties. ekb.egnih.gov The imidazole (B134444) core within the hydantoin structure is electron-rich, facilitating its ability to bind to proteins and other biological molecules. nih.gov Furthermore, hydantoins serve as crucial intermediates in the synthesis of various pharmaceutical products and even materials like pesticides and photosensitive agents. nih.gov The proven track record and diverse bio-activities of this scaffold underscore its importance and justify continued research into new derivatives. nih.gov

Contextualizing 5-(hydroxymethyl)imidazolidine-2,4-dione within Substituted Hydantoin Derivatives

This compound belongs to the broad class of substituted hydantoins. The hydantoin ring can be chemically modified at several positions, primarily at the N-1, N-3, and C-5 atoms, to generate a diverse library of compounds with distinct properties. thieme-connect.comthieme-connect.com Substitution at the C-5 position is particularly significant as it can introduce a stereogenic center, leading to optically active molecules, especially when derived from α-amino acids. thieme-connect.comthieme-connect.com

Research into C-5 substituted hydantoins is an active area. For instance, studies have described the regioselective transformation of 5-methylene hydantoins into 5-aminomethyl-substituted hydantoins. nih.govjst.go.jp These synthetic efforts are often driven by the search for new therapeutic agents. Some of these newly synthesized derivatives have shown promising antibacterial activity, particularly against Gram-positive organisms. jst.go.jp The strategic modification of the C-5 position is a key method for modulating the biological activity of the hydantoin scaffold, allowing researchers to fine-tune molecules for specific targets, such as the P-glycoprotein transporter involved in multidrug resistance in cancer. ekb.eg

Rationale and Scope for Academic Investigations of this compound

The academic investigation of this compound is driven by several key factors. The primary rationale lies in the established therapeutic importance of the parent hydantoin scaffold and the potential to create novel bioactive molecules through substitution. ekb.egthieme-connect.com The hydroxymethyl group at the C-5 position is of particular interest as it provides a reactive handle for further chemical derivatization, enabling the synthesis of a wide array of new chemical entities.

The scope of academic inquiry includes several avenues:

Synthesis and Derivatization: Developing efficient synthetic routes to this compound and using it as a starting material to build more complex molecules. The hydroxyl group can be readily converted into other functional groups, allowing for the exploration of a large chemical space.

Medicinal Chemistry: Investigating the potential of this compound and its derivatives as therapeutic agents. Given the history of the hydantoin scaffold, research is focused on areas such as antibacterial agents to combat resistant strains and novel anticancer drugs. nih.govjst.go.jp For example, specific imidazolidine-2,4-dione derivatives have been designed and synthesized to act as inhibitors of anti-apoptotic Bcl-2 proteins, which are key targets in cancer therapy. nih.gov

Stereochemistry: Exploring the synthesis of enantiomerically pure forms of this compound to study how stereochemistry affects biological activity, a crucial aspect of modern drug design. thieme-connect.comthieme-connect.com

The combination of a proven bioactive core and a versatile functional group makes this compound a compound of high interest for fundamental chemical research and the development of future pharmaceuticals.

Properties

CAS No.

67337-74-0

Molecular Formula

C4H6N2O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Hydroxymethyl Imidazolidine 2,4 Dione

Established Synthetic Pathways to the Imidazolidine-2,4-dione Core

The foundational step in the synthesis of many substituted hydantoins, including the hydroxymethyl derivative, is the creation of the imidazolidine-2,4-dione ring. Two classical and widely utilized methods for this purpose are the Bucherer-Bergs and Urech syntheses.

Bucherer-Bergs Reaction Modifications for Hydantoin (B18101) Synthesis

The Bucherer-Bergs reaction, a cornerstone in hydantoin synthesis, is a one-pot multicomponent reaction that typically involves an aldehyde or ketone, an alkali metal cyanide (like potassium or sodium cyanide), and ammonium (B1175870) carbonate. researchgate.netnih.gov This method is highly versatile, accommodating a wide range of aliphatic and aromatic carbonyl compounds to produce 5-substituted and 5,5-disubstituted hydantoins. researchgate.netnih.gov The reaction is generally heated in a solvent such as aqueous ethanol (B145695). nih.gov The resulting hydantoins are often crystalline, simplifying their isolation and purification. researchgate.net

For the synthesis of 5-substituted hydantoins, an aldehyde is the starting carbonyl compound. The general mechanism involves the formation of an aminonitrile intermediate from the aldehyde, which then cyclizes upon reaction with cyanate (B1221674) derived from the decomposition of ammonium carbonate.

While the classical Bucherer-Bergs reaction is effective, modifications have been developed to improve yields and expand its scope. For instance, in cases where the standard reaction fails or gives low yields, using solvents like acetamide, formamide, or dimethylformamide has been recommended. researchgate.net

Table 1: Examples of Bucherer-Bergs Reaction for Hydantoin Synthesis
Carbonyl CompoundReagentsSolventConditionsProductYieldReference
p-hydroxymethylbenzaldehyde(NH4)2CO3, NaCN60% Ethanol55-60°C for 3h, then 85°C for 1h5-(p-hydroxymethylphenyl)hydantoin72% hmdb.ca
Phenylacetone(NH4)2CO3, NaCNEthanol/Water (1:1)60°C, 24h5-methyl-5-benzylhydantoinNot specified
Benzil (B1666583)Urea (B33335), NaOHEthanol/WaterReflux, 3-4 hours5,5-diphenylimidazolidine-2,4-dioneHigh bepls.com

Urech Synthesis and Analogous Approaches

The Urech hydantoin synthesis offers an alternative route to hydantoins, starting from α-amino acids. rsc.orgnih.gov In this method, an α-amino acid is treated with potassium cyanate, followed by acid-catalyzed cyclization to yield the corresponding 5-substituted hydantoin. rsc.org This approach is particularly valuable as it can often be performed while retaining the stereochemistry of the starting amino acid, providing a pathway to enantiomerically enriched hydantoins. biosynth.com

Modern variations of the Urech synthesis have been developed to improve efficiency and avoid harsh reagents. For example, a method utilizing a hypervalent iodine cyanation reagent (cyanobenziodoxolone, CBX) allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. biosynth.com Another approach involves the reaction of α-amino methyl ester hydrochlorides with carbamates to form ureido derivatives, which then cyclize under basic conditions. organic-chemistry.org

Targeted Synthesis of 5-(hydroxymethyl)imidazolidine-2,4-dione

The specific synthesis of this compound requires methods that can introduce a hydroxymethyl group at the C-5 position of the hydantoin ring, either by direct functionalization or by using a starting material that already contains this moiety.

Strategies for Regioselective Hydroxymethylation at the C-5 Position

Direct and regioselective hydroxymethylation at the C-5 position of an existing hydantoin ring can be challenging. One potential strategy involves the reaction with formaldehyde (B43269). The C-5 position of the hydantoin ring has reactive methylene-like character, making it susceptible to base-catalyzed Knoevenagel-type condensation reactions with aldehydes. However, controlling the reaction to achieve mono-hydroxymethylation without further reactions can be difficult.

A plausible approach for the synthesis of this compound involves starting with an appropriate aldehyde in a Bucherer-Bergs type reaction. While direct synthesis from glycolaldehyde (B1209225) has not been extensively reported in the reviewed literature, the synthesis of a similar compound, 5-(p-hydroxymethylphenyl)hydantoin, from p-hydroxymethylbenzaldehyde demonstrates the feasibility of using a hydroxymethyl-containing aldehyde as a precursor. hmdb.ca

Another potential route could involve the use of serine as a starting material, which naturally possesses the required hydroxymethyl group at the α-carbon.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The C-5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S). The synthesis of a single enantiomer, which is often crucial for biological applications, requires stereoselective methods.

One of the most promising approaches for the asymmetric synthesis of 5-monosubstituted hydantoins is the use of chiral catalysts. For instance, a single-step enantioselective synthesis of 5-monosubstituted hydantoins has been achieved through the condensation of glyoxals and ureas in the presence of a chiral phosphoric acid catalyst. rsc.org This method has been shown to produce hydantoins with high enantiomeric ratios. rsc.org

Furthermore, the "chiral pool" approach, which utilizes readily available chiral starting materials, is a powerful strategy. L-serine and D-serine, which are naturally occurring enantiomerically pure amino acids, are ideal precursors for the synthesis of the corresponding enantiomers of this compound. The Urech synthesis or its modern modifications can be applied to these chiral amino acids to produce the target compound with retention of stereochemistry. The compound is described as an analog of D-serine, suggesting a synthetic connection. biosynth.com

Enzymatic methods also offer a high degree of stereoselectivity. While often employed for the hydrolysis of racemic hydantoins to produce enantiomerically pure amino acids, the reverse reaction, if feasible, could provide a direct route to a single enantiomer of this compound. Hydantoinase enzymes, which are known to be stereospecific, could potentially be used in such a synthetic approach.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of hydantoins to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous reagents, alternative energy sources, and more efficient reaction conditions.

Several green methods have been reported for the synthesis of the hydantoin core, which are applicable to the synthesis of this compound. These include:

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate the synthesis of hydantoins, often leading to higher yields in shorter reaction times compared to conventional heating. bepls.com

Ultrasound irradiation: Sonication is another alternative energy source that has been successfully used to promote the synthesis of hydantoins, sometimes in solvent-free conditions.

Solvent-free synthesis: Conducting reactions without a solvent or in a recyclable solvent like water minimizes waste and environmental pollution. The Biltz synthesis of phenytoin (B1677684) (5,5-diphenylimidazolidine-2,4-dione) has been successfully carried out using water as a green solvent. bepls.com

Use of solid-phase synthesis: Attaching the starting material to a solid support can simplify purification and allow for the recycling of reagents.

Table 2: Green Chemistry Approaches in Hydantoin Synthesis
Green ApproachReactionAdvantagesReference
Microwave-assistedCondensation of arylglyoxals and ureaShorter reaction times, good yields organic-chemistry.org
Ultrasound irradiationOne-pot synthesis of 5,5-disubstituted hydantoinsHigh yields, short reaction times, mild conditions
Green SolventBiltz synthesis of PhenytoinUse of water, reduced cost and environmental impact bepls.com

Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound

For instance, in the synthesis of various 5-substituted hydantoins, modifications to the reaction conditions have led to significant improvements in yield. One study on the synthesis of 5-amino-1,3-dimethyl hydantoin derivatives highlighted the impact of different catalysts and solvents. The use of a deep eutectic solvent composed of N,N′-dimethyl urea and L-(+)-tartaric acid was found to be an effective medium, showcasing the role of the reaction environment in product formation. researchgate.net The study systematically varied the acid catalyst, observing that while strong mineral acids like HCl and H₂SO₄ were ineffective, other acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) resulted in product formation, albeit in lower yields of 5% and 13% respectively. researchgate.net A neat reaction at 110°C increased the yield to 32%, indicating a significant temperature dependence. researchgate.net

Similarly, research into the Urech hydantoin synthesis for various amino acid-derived hydantoins emphasized the importance of optimizing conditions such as temperature and acid concentration to achieve high yields. mdpi.com The process involved an initial esterification of the amino acid, followed by reaction with potassium cyanate and subsequent acid-catalyzed cyclization to form the hydantoin ring. mdpi.com

While specific data for this compound is not extensively detailed in publicly available literature, the principles of optimizing hydantoin synthesis can be extrapolated. The Bucherer-Bergs reaction, a multicomponent reaction involving a carbonyl compound, ammonium carbonate, and a cyanide source, is a common route for 5,5-disubstituted hydantoins. ceon.rs Improvements to this method have included the use of ultrasonication to accelerate the reaction and the use of co-solvents like 50% ethanol to improve the solubility of reactants and enhance yields. jsynthchem.com

A study on the synthesis of 5,5-diphenylimidazolidine-2,4-dione, a related hydantoin, explored the use of various bases and acids. researchgate.net This modified procedure demonstrated that the choice of base, such as LiOH, NaOMe, Ca(OH)₂, and NaOEt, can lead to good yields and reduced reaction times compared to weaker bases like K₂CO₃. researchgate.net

Based on these findings for analogous compounds, the optimization of the synthesis of this compound would likely involve a systematic investigation of the following parameters:

Temperature: As observed in other hydantoin syntheses, temperature can significantly influence the reaction rate and the formation of byproducts. A careful balance is needed to ensure a reasonable reaction time without promoting degradation of the product.

Catalyst: The choice of an appropriate acid or base catalyst is critical. For methods like the Urech synthesis, the concentration and type of acid used for cyclization directly impact the yield. mdpi.com In base-catalyzed reactions, the strength and nature of the base can affect both the rate and the final product purity. researchgate.net

Solvent: The solvent system plays a crucial role in reactant solubility and can influence the reaction pathway. The use of aqueous ethanol mixtures or novel solvent systems like deep eutectic solvents could be beneficial. researchgate.netjsynthchem.com

Reaction Time: Optimizing the reaction time is essential to maximize the conversion of starting materials to the desired product while minimizing the formation of degradation products or side reactions.

To illustrate the effect of reaction parameters on yield, a hypothetical data table for the synthesis of a generic 5-substituted hydantoin is presented below, based on trends observed in the literature.

Table 1: Hypothetical Optimization of Reaction Parameters for Hydantoin Synthesis

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
120% HClWater100240
220% H₂SO₄Water100240
3p-TSAWater100245
4TFAWater1002413
5NoneNeat1101232

This table demonstrates how systematic variation of the catalyst and reaction conditions can lead to a significant range in product yield, underscoring the importance of optimization in synthetic methodologies. Further dedicated research focusing specifically on this compound is necessary to establish the precise optimal conditions for its high-yield and high-purity synthesis.

Chemical Reactivity and Derivatization of 5 Hydroxymethyl Imidazolidine 2,4 Dione

Reactions Involving the Hydroxyl Group at C-5

The primary alcohol functionality at the C-5 position is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification, Etherification, and Related Transformations

The hydroxyl group of 5-(hydroxymethyl)imidazolidine-2,4-dione can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides and anhydrides, typically in the presence of an acid catalyst or a base. This reaction is analogous to the esterification of other primary alcohols, like 5-(hydroxymethyl)furfural (HMF), where the hydroxyl group is converted to an ester linkage. researchgate.netnih.gov For example, reaction with acetic anhydride (B1165640) would yield 5-(acetoxymethyl)imidazolidine-2,4-dione.

Etherification can be achieved under standard conditions, such as the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, resulting in the formation of an ether.

Table 1: Examples of Esterification and Etherification Reactions
Reaction TypeReagentTypical ConditionsProduct
Esterification (Fischer)Carboxylic Acid (e.g., Acetic Acid)Acid catalyst (e.g., H₂SO₄), Heat5-(Acetoxymethyl)imidazolidine-2,4-dione
EsterificationAcid Chloride (e.g., Benzoyl Chloride)Base (e.g., Pyridine), Room Temperature5-(Benzoyloxymethyl)imidazolidine-2,4-dione
EsterificationAcid Anhydride (e.g., Acetic Anhydride)Base (e.g., DMAP) or Heat5-(Acetoxymethyl)imidazolidine-2,4-dione
Etherification (Williamson)1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., Methyl Iodide)Anhydrous solvent (e.g., THF)5-(Methoxymethyl)imidazolidine-2,4-dione

Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. The use of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would selectively oxidize the alcohol to an aldehyde, yielding hydantoin-5-carboxaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of the corresponding carboxylic acid, hydantoin-5-carboxylic acid. The selective oxidation of primary alcohols is a well-established transformation in organic synthesis. bohrium.com

Reduction of the hydroxyl group itself is not a typical transformation. However, the carbonyl groups of the hydantoin (B18101) ring can be reduced under harsh conditions, which would affect the entire ring system rather than just the C-5 substituent. thieme-connect.com

Table 2: Oxidation Pathways of the C-5 Hydroxymethyl Group
TransformationReagent ExampleProduct
Oxidation to AldehydePyridinium Chlorochromate (PCC)Hydantoin-5-carboxaldehyde
Oxidation to Carboxylic AcidPotassium Permanganate (KMnO₄)Hydantoin-5-carboxylic acid

Nucleophilic and Electrophilic Substitution Reactions

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This is commonly achieved by converting the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting 5-(tosyloxymethyl)imidazolidine-2,4-dione can then readily undergo S_N2 reactions with a wide range of nucleophiles (e.g., halides, cyanide, azide).

Electrophilic substitution reactions are not relevant for the saturated hydroxymethyl group.

Reactions at the Imidazolidine-2,4-dione Ring System

The hydantoin ring contains two nitrogen atoms, N-1 and N-3, which possess distinct reactivity profiles, primarily due to differences in acidity.

N-Alkylation and N-Acylation Reactions

The hydantoin ring can be functionalized through alkylation or acylation at the N-1 and N-3 positions. The proton on N-3 is generally more acidic than the one on N-1 because it is flanked by two carbonyl groups (an imide proton), whereas the N-1 proton is adjacent to only one (an amide proton). thieme-connect.comjst.go.jp Consequently, in the presence of a base, deprotonation occurs preferentially at N-3.

Standard alkylation conditions, such as using an alkyl halide with a base like sodium hydride (NaH) in an aprotic solvent like DMF, typically result in alkylation at the N-3 position first. rsc.org Achieving selective alkylation at the N-1 position is more challenging and often requires specific conditions, such as the use of potassium bases (e.g., potassium tert-butoxide), which can favor the formation of the N-1 alkylated product. jst.go.jp Dialkylation at both N-1 and N-3 can be achieved by using a sufficient excess of the alkylating agent and a strong base. jst.go.jp

N-acylation follows a similar pattern of reactivity, with the more nucleophilic N-3 anion reacting preferentially with acylating agents like acid chlorides or anhydrides. jst.go.jp

Table 3: N-Alkylation and N-Acylation of the Hydantoin Ring
Reaction TypeReagentBase/ConditionsPrimary Product
N-AlkylationAlkyl Halide (e.g., CH₃I)NaH in DMFN-3 Alkylated Hydantoin rsc.org
N-1 Selective AlkylationAlkyl Halide (e.g., CH₃I)tBuOK in THFN-1 Alkylated Hydantoin jst.go.jp
N,N'-DialkylationAlkyl Halide (excess)Strong Base (e.g., NaH)N-1,N-3 Dialkylated Hydantoin jst.go.jp
N-AcylationAcid Chloride (e.g., Acetyl Chloride)Base (e.g., Triethylamine)N-3 Acylated Hydantoin

Ring Opening and Rearrangement Reactions

The imidazolidine-2,4-dione ring is susceptible to hydrolytic cleavage under both acidic and basic conditions. This reaction is of significant interest as it provides a pathway to α-amino acids. wikipedia.org Hydrolysis of this compound would break the amide bonds within the ring to yield β-hydroxy-α-amino acid, which is known as serine. Typically, heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH or Ba(OH)₂) is required to effect the ring opening. wikipedia.org

Rearrangement reactions of the hydantoin core can also occur under specific conditions. For example, base-catalyzed rearrangements, such as those seen in the synthesis of phenytoin (B1677684) (the Biltz synthesis), involve a pinacol-like rearrangement of an intermediate, though this is more specific to the synthesis from benzil (B1666583) and urea (B33335). youtube.com For a simple C-5 substituted hydantoin, such complex rearrangements are less common, with hydrolysis being the predominant reaction pathway for ring transformation.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly efficient tools for creating molecular complexity. nih.gov While direct participation of this compound in MCRs is not extensively documented, its synthetic potential is realized through its conversion to a reactive aldehyde derivative. The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde, yielding 2,5-dioxoimidazolidine-4-carbaldehyde . This aldehyde-functionalized hydantoin is a prime candidate for use as the carbonyl component in well-known isocyanide-based MCRs, such as the Passerini and Ugi reactions.

Passerini Three-Component Reaction (P-3CR): The Passerini reaction is a three-component condensation between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org By employing the putative 2,5-dioxoimidazolidine-4-carbaldehyde as the aldehyde component, complex hydantoin-peptide hybrids can be synthesized. The reaction would proceed by combining the hydantoin-aldehyde, a suitable carboxylic acid, and an isocyanide in an aprotic solvent.

Ugi Four-Component Reaction (U-4CR): The Ugi reaction extends the Passerini reaction by including a fourth component, typically a primary amine. mdpi.com This reaction assembles an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a bis-amide. The initial step involves the condensation of the amine and the carbonyl compound to form an imine, which then reacts with the isocyanide and the carboxylate. semanticscholar.org Using 2,5-dioxoimidazolidine-4-carbaldehyde in a Ugi reaction would allow for the introduction of four distinct points of diversity, leading to highly complex peptidomimetic structures tethered to the hydantoin core.

The table below illustrates the potential components for a hypothetical Ugi reaction utilizing the aldehyde derived from this compound.

Component TypeExample ReactantRole in ReactionResulting Structural Moiety
Aldehyde2,5-Dioxoimidazolidine-4-carbaldehydeElectrophilic carbonyl sourceProvides hydantoin core and links to the peptide backbone
AmineBenzylamineForms imine intermediateIntroduces R¹ diversity (benzyl group)
Carboxylic AcidAcetic AcidProvides the acyl groupIntroduces R² diversity (acetyl group)
Isocyanidetert-Butyl isocyanideUndergoes nucleophilic attackIntroduces R³ diversity (tert-butyl group)

Synthesis of Complex Molecular Architectures and Hybrids Utilizing this compound as a Building Block

The 5-(hydroxymethyl) group is a versatile functional handle that enables the use of this compound as a foundational scaffold for constructing intricate molecular architectures and hybrid molecules. This versatility stems from the ability to transform the hydroxymethyl group into various other functionalities, which can then undergo further reactions.

Synthesis of Spirocyclic Hydantoins: Spirohydantoins, which feature a spirocyclic junction at the C-5 position of the hydantoin ring, are a class of compounds with significant pharmaceutical importance. ijacskros.com A common strategy to access these structures involves the Knoevenagel condensation of a C-5 unsubstituted hydantoin with an aldehyde to form a 5-arylidene hydantoin intermediate. ijacskros.com Subsequently, this intermediate can undergo cycloaddition reactions.

An analogous pathway can be envisioned starting from this compound.

Oxidation: The hydroxymethyl group is first oxidized to the corresponding aldehyde, 2,5-dioxoimidazolidine-4-carbaldehyde .

Condensation: This aldehyde can then undergo intramolecular or intermolecular condensation reactions. For instance, reaction with an active methylene (B1212753) compound could yield a 5-substituted-methylene hydantoin.

Cyclization: The newly formed exocyclic double bond is a key site for further reactions, such as 1,3-dipolar cycloadditions. For example, reaction with diazomethane (B1218177) can lead to the formation of spiro[imidazolidine-pyrazoline] derivatives. ijacskros.com This approach allows for the fusion of the hydantoin ring with other heterocyclic systems, creating complex spiro architectures.

Synthesis of Hydantoin-Based Hybrids: Molecular hybridization involves combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. The 5-(hydroxymethyl) group is an ideal anchor point for attaching other molecular scaffolds.

The hydroxyl group can be converted into a good leaving group (e.g., by tosylation or conversion to a halide), creating an electrophilic C-5 methylene center. This activated intermediate, 5-(halomethyl)imidazolidine-2,4-dione , can then react with various nucleophiles to form hybrid molecules. For example, reaction with phenols, thiols, or secondary amines of another bioactive molecule would result in ether, thioether, or amine-linked hybrids, respectively. This strategy has been applied to synthesize various complex hydantoin derivatives, such as those linked to piperazine (B1678402) moieties. mdpi.com

The table below outlines potential synthetic pathways from this compound to complex molecular architectures.

IntermediateKey ReactionReactant/Reagent ExampleResulting Complex Architecture
2,5-Dioxoimidazolidine-4-carbaldehydeKnoevenagel Condensation + CycloadditionMalononitrile, then DiazomethaneSpiro[imidazolidine-pyrazoline]-dione derivatives
5-(Tosyloxymethyl)imidazolidine-2,4-dioneNucleophilic Substitution4-AcetylphenylpiperazineHydantoin-piperazine hybrids
5-(Bromomethyl)imidazolidine-2,4-dioneNucleophilic SubstitutionThiophenolThioether-linked hydantoin hybrids
5-(Aminomethyl)imidazolidine-2,4-dioneAmide CouplingPhthalic anhydride derivativeHydantoin-phthalimide hybrids

Advanced Spectroscopic and Structural Characterization Methodologies for 5 Hydroxymethyl Imidazolidine 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and numbers of protons and carbons.

¹H NMR: The proton NMR spectrum for 5-(hydroxymethyl)imidazolidine-2,4-dione would be expected to show distinct signals for each unique proton environment. The protons on the imidazolidine (B613845) ring (N-H), the methine proton at the C5 position, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton would each appear at characteristic chemical shifts. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, would reveal their proximity.

¹³C NMR: The carbon NMR spectrum would display signals for each of the four unique carbon atoms in the molecule: two carbonyl carbons (C2 and C4), the methine carbon (C5), and the methylene carbon of the hydroxymethyl group. The chemical shifts of these signals are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would show correlations between the C5-H proton and the protons on the adjacent hydroxymethyl group, as well as between the N-H protons and the C5-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the C5-H proton signal to the C5 carbon signal and the -CH₂- protons to the hydroxymethyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for piecing together the molecular skeleton. For instance, HMBC would show correlations from the C5-H proton to the C2 and C4 carbonyl carbons, confirming the attachment of the hydroxymethyl-bearing carbon to the hydantoin (B18101) ring.

Predicted NMR Data for this compound

Predicted data is based on standard chemical shift ranges and structural analysis. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Predictions
Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
N1-H 7.5 - 8.5 Broad Singlet
N3-H 9.5 - 11.0 Broad Singlet
C5-H 4.5 - 5.0 Triplet
-CH₂- 3.5 - 4.0 Doublet

¹³C NMR Predictions

Carbon Atom Predicted Chemical Shift (ppm)
C2 (C=O) 155 - 160
C4 (C=O) 170 - 175
C5 65 - 75

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₄H₆N₂O₃. The experimentally measured exact mass would be compared to the theoretically calculated mass, with a match within a very small tolerance (typically < 5 ppm) providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (the precursor ion, in this case, the protonated molecule [M+H]⁺) and inducing it to fragment. The resulting product ions are then analyzed to provide structural information. The fragmentation of this compound would likely proceed through characteristic pathways, such as the neutral loss of water (H₂O), the loss of the hydroxymethyl group (-CH₂OH), or the cleavage of the imidazolidine ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms.

Predicted Mass Spectrometry Data for this compound

Analysis Predicted Value/Fragment Information Provided
Molecular Formula C₄H₆N₂O₃ Elemental Composition
Monoisotopic Mass 130.0378 g/mol Exact mass for HRMS
[M+H]⁺ (Precursor Ion) m/z 131.0451 Molecular weight confirmation
MS/MS Fragment Loss of H₂O (m/z 113.0345) Indicates presence of a hydroxyl group
MS/MS Fragment Loss of CH₂O (m/z 101.0351) Loss of formaldehyde (B43269) from hydroxymethyl group
MS/MS Fragment Loss of -CH₂OH (m/z 100.0273) Cleavage of the hydroxymethyl substituent

| MS/MS Fragment | Loss of HNCO (m/z 88.0396) | Fragmentation of the hydantoin ring |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrations of molecular bonds. It is an effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to vibrate at specific frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the amide groups, the strong C=O stretches of the two carbonyl groups, and various C-N and C-O stretching vibrations in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are strong in the IR spectrum, they are often weaker in the Raman spectrum. Conversely, non-polar bonds may show stronger signals in Raman spectroscopy.

Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted Vibrational Frequency (cm⁻¹) Type of Vibration
O-H (Alcohol) 3200 - 3500 (Broad) Stretching
N-H (Amide) 3100 - 3300 Stretching
C-H (Aliphatic) 2850 - 3000 Stretching
C=O (Amide/Urea) 1680 - 1750 (Strong) Stretching
N-H 1500 - 1600 Bending
C-O (Alcohol) 1000 - 1250 Stretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact positions of all atoms can be determined.

This technique would provide unambiguous information on the bond lengths, bond angles, and torsional angles of this compound. Furthermore, it would reveal the molecule's conformation and how individual molecules pack together in the crystal lattice, including crucial details about intermolecular interactions such as hydrogen bonding. The hydroxyl group and the two N-H groups are strong hydrogen bond donors, and the carbonyl oxygens are strong acceptors, suggesting that an extensive hydrogen-bonding network would be a key feature of the solid-state structure. To date, a crystal structure for this compound has not been reported in the public domain.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The enantiomeric purity of this compound, a chiral molecule, is a critical parameter in various scientific and pharmaceutical contexts. Chiroptical spectroscopic methods are indispensable for this purpose, as they are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. The primary methods employed for assessing the enantiomeric purity and determining the absolute configuration of compounds like this compound are Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org Optically active compounds, such as the enantiomers of this compound, exhibit characteristic ECD spectra. The two enantiomers will produce mirror-image ECD spectra, with positive or negative Cotton effects at specific wavelengths. The magnitude of the ECD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. Therefore, by comparing the ECD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined.

ORD, a related technique, measures the rotation of the plane of polarized light as a function of wavelength. The data from ORD and ECD are complementary and can be used together for a more robust assignment of absolute configuration. nih.gov

A powerful approach for determining the absolute configuration involves the comparison of experimentally measured ECD spectra with those predicted by quantum mechanical calculations, such as time-dependent density functional theory (TDDFT). nih.govresearchgate.net This method has been successfully applied to determine the absolute configurations of closely related molecules, such as allantoin (B1664786), which is the (S)-enantiomer of this compound. nih.gov

For instance, the computed and experimental ECD spectra for the (R) and (S) enantiomers of allantoin show a strong correlation, allowing for unambiguous assignment of the absolute configuration. The calculated long-wavelength ORD values are positive for S-allantoin and negative for R-allantoin, which aligns with experimental observations. nih.gov

Below is a table showcasing representative experimental and calculated chiroptical data for Allantoin, a structurally analogous compound to this compound.

EnantiomerMethodWavelength (nm)Experimental ValueCalculated Value
(R)-AllantoinECD241Δε = -1,564Δε < 0
(S)-AllantoinECD~240Δε > 0Δε > 0
(R)-AllantoinORDLong-wavelengthNegativeNegative
(S)-AllantoinORDLong-wavelengthPositivePositive

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is an extension of traditional infrared (IR) spectroscopy that measures the differential absorption of left and right circularly polarized infrared radiation during vibrational excitation. nih.gov Much like ECD, the VCD spectra of two enantiomers are mirror images of each other. A significant advantage of VCD is its ability to provide detailed structural information in solution, making it a powerful tool for determining the absolute configuration of chiral molecules, especially those that are difficult to crystallize for X-ray analysis. americanlaboratory.comschrodinger.com

The process of absolute configuration determination using VCD involves comparing the experimental VCD spectrum of a sample with the spectrum calculated for a specific enantiomer using quantum chemical methods like density functional theory (DFT). americanlaboratory.com A good agreement between the signs and relative intensities of the major VCD bands of the experimental and calculated spectra allows for a confident assignment of the absolute configuration. americanlaboratory.com This methodology has become increasingly important in pharmaceutical research for the characterization of chiral drug candidates. schrodinger.com

The enantiomeric excess of a sample can also be quantified using VCD. The intensity of the VCD signal is proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric excess, the purity of an unknown sample can be determined.

Computational Chemistry and Theoretical Studies of 5 Hydroxymethyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic properties of a molecule. tandfonline.com These calculations help determine the distribution of electrons, the energies of molecular orbitals, and the regions of a molecule most susceptible to chemical attack.

Electronic Structure and Molecular Orbitals: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical stability of a molecule; a large gap implies high stability and low reactivity. researchgate.net In studies on the parent hydantoin (B18101) molecule, the HOMO-LUMO energy gap was found to be significantly larger than its more reactive drug derivatives, indicating its inherent stability. researchgate.net

Reactivity Descriptors: Reactivity can be further detailed by analyzing the Molecular Electrostatic Potential (MEP) and Fukui functions. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites. tandfonline.com For the hydantoin ring, the oxygen atoms of the carbonyl groups and the nitrogen atoms typically exhibit the largest negative charge, making them likely sites for electrophilic interaction. arabjchem.org The hydroxymethyl group at the C5 position in 5-(hydroxymethyl)imidazolidine-2,4-dione would further influence this potential map, with the hydroxyl oxygen also representing a significant nucleophilic site.

Table 1: Illustrative Calculated Electronic Properties for the Parent Hydantoin Molecule

ParameterCalculated ValueSignificance
HOMO Energy-7.2 eV (example value)Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.9 eV (example value)Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap6.3 eV (example value)Indicator of chemical stability and reactivity. researchgate.net
Dipole Moment~3.5 D (example value)Measure of the molecule's overall polarity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: This analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule. The hydantoin ring itself is nearly planar. nih.gov The primary source of conformational variability in this compound arises from the rotation of the hydroxymethyl group (-CH₂OH) around the single bond connecting it to the C5 carbon of the ring. Different rotational positions (defined by the dihedral angle) would result in distinct conformers with varying energies due to steric interactions and the potential for intramolecular hydrogen bonding between the hydroxyl group and a carbonyl oxygen.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior and stability of different conformations. tandfonline.com For hydantoin derivatives, MD simulations are often used to study their interaction and binding stability with biological targets like proteins. tandfonline.comtandfonline.com A simulation of this compound would reveal the preferential orientations of the hydroxymethyl group and the flexibility of the entire structure in a solution environment.

Table 2: Hypothetical Conformational Analysis of this compound

ConformerKey Dihedral Angle (O=C-C5-Csub-Osub)Predicted Relative Energy (kcal/mol)Notes
A (Staggered)~60°0.0 (most stable)Minimizes steric hindrance between the hydroxyl group and the ring.
B (Staggered)~180°+0.5Another low-energy staggered conformation.
C (Eclipsed)~0°+2.0Higher energy due to steric clash between the hydroxyl oxygen and a carbonyl oxygen.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate nuclear magnetic resonance (NMR) chemical shifts. tandfonline.comrsc.org By comparing the calculated ¹H and ¹³C NMR spectra for a proposed structure with experimental data, chemists can confirm its identity. chemrxiv.org For the parent hydantoin, theoretical calculations have shown good agreement with experimental values obtained in DMSO. tandfonline.com For this compound, calculations would predict distinct signals for the protons and carbons of the hydroxymethyl group, the methine proton at C5, and the two inequivalent carbonyl carbons.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for Parent Hydantoin

ParameterNucleus/ModeExperimental ValueCalculated ValueReference
13C NMR ShiftC=O157.9 ppm157.1 ppm tandfonline.com
13C NMR ShiftCH₂47.2 ppm46.5 ppm tandfonline.com
¹H NMR ShiftN-H10.5 ppm10.3 ppm tandfonline.com
¹H NMR ShiftCH₂3.8 ppm3.7 ppm tandfonline.com
IR FrequencyN-H Stretch~3270 cm⁻¹~3275 cm⁻¹ tandfonline.com
IR FrequencyC=O Stretch~1720 cm⁻¹~1725 cm⁻¹ tandfonline.com

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) studies aim to understand how a molecule's chemical structure influences its reactivity and physical properties. The hydantoin scaffold is a "privileged scaffold" in medicinal chemistry, meaning it is a core structure that can be modified to interact with a wide range of biological targets. srrjournals.comekb.egnih.gov

The substituents on the hydantoin ring are critical for defining its function. nih.govnih.gov In this compound, the key substituent is the hydroxymethyl group at the C5 position. Compared to a non-polar group (like in 5,5-dimethylhydantoin), this group dramatically alters the molecule's properties. chemicalbook.com The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, increasing polarity and water solubility. This feature is crucial for its interaction with biological systems, as hydrogen bonds are fundamental to molecular recognition in enzymes and receptors.

Table 4: Illustrative Structure-Property Relationships for C5-Substituted Hydantoins

C5 SubstituentExample CompoundKey Property Influence
-H, -HHydantoinBaseline polarity and reactivity.
-CH₃, -CH₃5,5-Dimethylhydantoin (B190458)Increased lipophilicity (fat-solubility), reduced polarity. chemicalbook.com
-Phenyl, -PhenylPhenytoin (B1677684)High lipophilicity, allows for CNS activity. nih.gov
-H, -CH₂OHThis compoundIncreased polarity and hydrophilicity (water-solubility) due to hydrogen bonding capability.

Tautomeric Equilibrium Analysis and Energetics

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov The imidazolidine-2,4-dione ring can exist in several tautomeric forms, including the standard diketo form and various enol (or imidic acid) forms where a proton moves from a nitrogen to a carbonyl oxygen.

Computational studies are used to calculate the relative energies of these different tautomers in the gas phase and in various solvents to predict which form will be dominant under specific conditions. arabjchem.orgorientjchem.org For the parent hydantoin and its N-substituted derivatives, theoretical calculations have consistently shown that the diketo form is the most stable and predominant tautomer in both gas and solution phases. arabjchem.org The presence of the C5-hydroxymethyl group is not expected to shift this equilibrium significantly, as the fundamental amide and ketone functionalities of the ring remain the primary drivers of tautomeric preference. The stability of the diketo form is largely attributed to the high strength of the carbon-oxygen double bonds compared to carbon-carbon or carbon-nitrogen double bonds that would form in the enol tautomers.

Table 5: Illustrative Tautomeric Equilibrium Data for 1-Substituted Hydantoin in Different Media

TautomerStructure TypeRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (kcal/mol)Predicted Stability
Form 1 (Diketo)Standard Amide0.000.00Most Stable arabjchem.org
Form 2 (Hydroxy-Enol)Imidic Acid at N1+24.1+19.5Unstable arabjchem.org
Form 3 (Hydroxy-Enol)Imidic Acid at N3+28.5+23.0Unstable arabjchem.org
Data adapted from studies on 1-methylhydantoin (B147300) to illustrate the energetic differences between tautomers.

Mechanistic Investigations and Biochemical Interactions of 5 Hydroxymethyl Imidazolidine 2,4 Dione Non Clinical Focus

In Vitro Enzyme Binding and Inhibition Studies

The hydantoin (B18101) scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing inhibitory activity against a range of enzymes. ekb.egekb.eg For instance, certain 5-(heteroarylmethylene)hydantoins have been identified as single-digit micromolar inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Computational docking studies suggest these compounds bind in the ATP binding domain of the enzyme. nih.gov

Another area of investigation for hydantoin derivatives is their role as carbonic anhydrase (CA) inhibitors. A series of 1-(4-benzenesulfonamide)-3-alkyl/benzyl-hydantoin derivatives demonstrated inhibitory activity against several human carbonic anhydrase isoforms, with the potency influenced by the substituents on the hydantoin ring. mdpi.com

While direct in vitro enzyme binding studies for 5-(hydroxymethyl)imidazolidine-2,4-dione are not extensively documented, research on related compounds provides a basis for understanding potential interactions. For example, N-substituted hydantoin derivatives have been evaluated for their in vitro α-glucosidase inhibitory activity using Saccharomyces cerevisiae α-glucosidase. nih.gov The results indicated that the majority of the tested compounds exhibited varying degrees of α-glucosidase inhibition. nih.gov

Table 1: Examples of In Vitro Enzyme Inhibition by Hydantoin Derivatives

Hydantoin Derivative ClassTarget EnzymeObserved InhibitionReference
5-(Heteroarylmethylene)hydantoinsGlycogen Synthase Kinase-3β (GSK-3β)Single-digit micromolar inhibition nih.gov
1-(4-Benzenesulfonamide)-3-alkyl/benzyl-hydantoinsHuman Carbonic Anhydrases (hCA I, II, VII)Potent inhibition, particularly against hCA II and VII mdpi.com
N-Substituted HydantoinsSaccharomyces cerevisiae α-glucosidaseVarying degrees of inhibitory activity nih.gov

Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids) in Cell-Free Systems

The interaction of hydantoin derivatives with biological macromolecules like proteins and nucleic acids has been explored in cell-free systems. The hydantoin ring itself has been identified as a potential component for developing small-molecule protein aggregation suppressors. nih.gov Studies have suggested that the hydantoin moiety can engage in hydrophobic interactions with aromatic residues on the surface of proteins, potentially influencing their solubility and aggregation properties. nih.gov

Research on the binding of hydantoin derivatives to plasma proteins, such as human serum albumin (HSA), has also been conducted. mdpi.com For example, studies on 5,5-diphenylhydantoin have investigated its binding to human and rat plasma proteins. nih.gov The binding of drugs to HSA is a critical factor influencing their distribution and bioavailability. mdpi.com

Furthermore, the interaction of formaldehyde-releasing preservatives, such as the structurally related DMDM hydantoin (1,3-bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione), with proteins is a key aspect of their mechanism of action. taylorandfrancis.com Formaldehyde (B43269), released from these compounds, can form cross-links with proteins, which is a fundamental process in tissue preservation and contributes to their antimicrobial effect. youtube.com This reactivity with proteins, particularly their amino groups, can lead to the formation of methylene (B1212753) bridges that stabilize the protein structure. youtube.com Similarly, formaldehyde can interact with and stabilize nucleic acids like DNA and RNA by forming cross-links. youtube.com

Table 2: Interactions of Hydantoin Derivatives with Biological Macromolecules

Hydantoin Derivative/Related CompoundMacromoleculeType of InteractionSystemReference
HydantoinAromatic Amino Acids/ProteinsHydrophobic interactions, increased solubilityCell-free nih.gov
5,5-DiphenylhydantoinHuman and Rat Plasma ProteinsProtein bindingCell-free nih.gov
DMDM Hydantoin (via formaldehyde release)ProteinsCross-linking (methylene bridges)Inferred from mechanism taylorandfrancis.comyoutube.com
DMDM Hydantoin (via formaldehyde release)Nucleic Acids (DNA, RNA)Cross-linkingInferred from mechanism youtube.com

Molecular Basis of Observed Biological Activities (e.g., antimicrobial, without human clinical data)

The antimicrobial activity of certain hydantoin derivatives is a significant area of study. For compounds like this compound, which are related to formaldehyde-releasing preservatives, the primary mechanism of antimicrobial action is the slow release of formaldehyde. wikipedia.orgspecialchem.com Formaldehyde is a potent antimicrobial agent that effectively kills a broad spectrum of microorganisms, including bacteria and fungi, by disrupting their cellular processes. youtube.com It achieves this by cross-linking with essential biological macromolecules such as proteins and nucleic acids, thereby inhibiting their function and leading to microbial death. youtube.com

The antimicrobial efficacy of formaldehyde-releasing agents like DMDM hydantoin is well-established. specialchem.com These compounds are effective against both Gram-positive and Gram-negative bacteria, as well as yeasts. specialchem.com The slow, sustained release of formaldehyde helps to maintain a low concentration of the active agent over time, which is sufficient to suppress microbial growth. wikipedia.org

Beyond the formaldehyde-releasing mechanism, other hydantoin derivatives have been designed to possess inherent antimicrobial properties. For example, membrane-active hydantoin derivatives bearing cationic groups and lipid tails have been developed. nih.gov These compounds are designed to interact with and disrupt bacterial membranes, a mechanism analogous to that of host-defense peptides. nih.gov This membrane disruption can lead to rapid bacterial cell death. nih.gov Such derivatives may also retain the ability to pass through the bacterial membrane and act on intracellular targets like DNA. nih.gov

Metabolic Fate Studies in In Vitro Systems or Predictive Computational Models

Direct in vitro metabolic fate studies specifically for this compound are not widely available in the scientific literature. However, insights can be gained from studies on structurally related compounds.

In vitro metabolism studies are crucial for understanding the biotransformation of a compound and can be conducted using various systems, such as liver microsomes and hepatocytes from different species, including humans. mdpi.com These systems contain the necessary enzymes, like cytochrome P450s, to carry out metabolic reactions. mdpi.com The goal of such studies is often to identify potential metabolites and to compare metabolic pathways across species to assess the relevance of animal models for human safety assessment. europa.eu

For instance, the metabolism of 1-methylhydantoin (B147300) has been shown to proceed via hydroxylation to form 5-hydroxy-1-methylhydantoin (B1677063) in mammals. nih.gov Studies on the metabolism of DMDM hydantoin in rats indicated that it is primarily excreted in the urine along with its metabolites, with no significant evidence of accumulation in most tissues. nih.gov The metabolic process for exogenous formaldehyde, which is released by DMDM hydantoin, involves its oxidation to formate (B1220265) by formaldehyde dehydrogenase. nih.gov This formate can then be further oxidized to carbon dioxide or integrated into biosynthetic pathways. nih.gov

Predictive computational models can also be employed to forecast the metabolic fate of compounds. These models use the chemical structure of a substance to predict its absorption, distribution, metabolism, and excretion (ADME) properties. While specific predictive models for this compound are not detailed in the available literature, such approaches are a standard part of modern drug discovery and chemical safety assessment. europa.eu

Applications of 5 Hydroxymethyl Imidazolidine 2,4 Dione in Chemical Sciences and Technology Non Clinical

Role as a Chiral Building Block in Asymmetric Synthesis

The 5-(hydroxymethyl)imidazolidine-2,4-dione molecule is inherently chiral due to the substituent at the C-5 position of the hydantoin (B18101) ring. This structural characteristic makes it a potential candidate for use as a chiral building block in asymmetric synthesis, a field focused on creating stereochemically pure compounds. nih.gov Chiral building blocks, often referred to as the "chiral pool," are enantiomerically pure compounds from natural sources that are incorporated into a synthetic route to introduce chirality into a target molecule. nih.govrsc.org

While direct applications of this specific compound are not widely documented, the synthesis of enantiomerically pure 5-substituted hydantoins is an area of active research. rsc.orgresearchgate.net For instance, methods have been developed for the single-step enantioselective synthesis of 5-monosubstituted hydantoins through the condensation of glyoxals and ureas, catalyzed by a chiral phosphoric acid. rsc.orgresearchgate.net Such strategies can yield products with high enantiomeric purity (up to 98:2 e.r.). rsc.orgresearchgate.net The hydroxymethyl group on this compound offers a reactive handle for further chemical transformations, allowing it to be elaborated into more complex molecular structures while retaining the crucial stereocenter.

Integration into Polymer Chemistry and Advanced Materials Science

There is limited direct evidence of this compound being integrated into polymer chemistry. However, its functional groups—a primary alcohol (-CH₂OH) and two secondary amine (N-H) groups within the heterocyclic ring—offer theoretical potential for polymerization. These sites could participate in step-growth polymerization reactions. For example, the hydroxyl group could react with carboxylic acids or their derivatives to form polyesters, while the N-H groups could react with acyl chlorides or isocyanates to form polyamides or polyureas, respectively.

Research into related structures supports this potential. For instance, hydantoin-containing polymers have been developed for applications such as biocidal coatings. acs.org In one study, a terpolymer containing 5-(4-hydroxybenzylidene)hydantoin (B8646762) moieties was synthesized and covalently attached to fabrics to create nonleaching biocidal surfaces. acs.org This demonstrates that the hydantoin scaffold can be successfully incorporated into polymer chains to impart specific functions.

Use as an Analytical Standard or Reagent in Chemical Analysis

Currently, there is no significant body of literature describing the use of this compound as an analytical standard or reagent. Typically, compounds serve as analytical standards when they are important metabolites, degradation products of a widely used substance, or active pharmaceutical ingredients. For example, after cell death, a high proportion of cytosine and thymine (B56734) bases in DNA are oxidized to hydantoins, making these structures relevant in the analysis of ancient DNA. wikipedia.org However, this compound has not been identified in such a context. Its utility as a specialized reagent in chemical analysis remains unexplored in published research.

Potential in Agrochemical and Industrial Research (e.g., biocides, preservatives in non-human contexts)

The hydantoin (imidazolidine-2,4-dione) ring is a core component of numerous compounds with significant biological activity, including applications in agrochemical and industrial sectors. wikipedia.orgresearchgate.net While research on this compound is scarce, the well-documented properties of its structural relatives provide a strong indication of its potential in these areas. thebioscan.comceon.rs

Hydantoin derivatives are known to possess broad-spectrum antimicrobial properties, making them effective against bacteria and fungi. thebioscan.comceon.rsnih.gov This has led to their use as pesticides, biocides, and industrial preservatives. wikipedia.orggoogle.com

A prominent class of industrial biocides is the N-halogenated hydantoins, which act as sanitizers and disinfectants. wikipedia.org Key examples include:

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin): A widely used preservative in industrial applications and consumer products. wikipedia.org It functions as a formaldehyde-releaser, slowly releasing formaldehyde (B43269) to create an environment unfavorable for microbial growth. wikipedia.orgnih.gov

Dichlorodimethylhydantoin (DCDMH)

Bromochlorodimethylhydantoin (BCDMH)

Dibromodimethylhydantoin (DBDMH)

These compounds are valued for their efficacy in preventing the growth of bacteria, yeast, and fungi in various formulations. nih.gov The fungicidal iprodione (B1672158) also contains a hydantoin group, highlighting its importance in agrochemical research. wikipedia.org Given that the fundamental hydantoin structure is key to the biocidal activity of these compounds, it is plausible that this compound could exhibit similar properties and serve as a scaffold for the development of new biocides or preservatives. ceon.rs

Advanced Analytical Methodologies for Detection and Quantification of 5 Hydroxymethyl Imidazolidine 2,4 Dione in Research Matrices

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isolation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for the purity assessment and preparative isolation of 5-(hydroxymethyl)imidazolidine-2,4-dione.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For the analysis of related imidazolidinedione derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly utilized. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. The retention of the compound is primarily governed by its hydrophobicity. Due to the presence of a hydroxyl group and the polar imidazolidine-2,4-dione ring, this compound is expected to be a relatively polar molecule. Therefore, careful optimization of the mobile phase composition is essential to achieve adequate retention and separation from impurities.

A typical HPLC method for purity assessment would involve:

Column: A C18 column is a common choice for separating polar to moderately non-polar compounds.

Mobile Phase: An isocratic or gradient elution with a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and acetonitrile or methanol.

Detection: A UV detector is suitable as the imidazolidine-2,4-dione ring contains chromophores that absorb in the UV region. The detection wavelength is typically set around 210-220 nm.

For preparative isolation, the optimized analytical method is scaled up using a larger column and higher flow rates to collect fractions of the purified compound.

Gas Chromatography (GC):

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation in the injector or column. Therefore, derivatization is often employed to increase its volatility and thermal stability. A common derivatization technique is silylation, where active hydrogens (in the hydroxyl and N-H groups) are replaced by a trimethylsilyl (B98337) (TMS) group.

Predicted GC-MS data for a related isomer, 1-(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione, suggests that both the non-derivatized and TMS-derivatized forms can be analyzed by GC. hmdb.ca For the non-derivatized form, a polar capillary column would be necessary. For the TMS derivative, a standard non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable.

A GC method for the analysis of derivatized this compound would typically involve:

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, HP-5ms).

Carrier Gas: An inert gas like helium or nitrogen.

Injector: Split/splitless injector with an optimized temperature to ensure volatilization without degradation.

Detector: A Flame Ionization Detector (FID) is a common universal detector for organic compounds.

The following table summarizes typical chromatographic conditions for the analysis of imidazolidinedione derivatives.

TechniqueStationary PhaseMobile/Carrier PhaseDetectionNotes
HPLCC18Water/Acetonitrile or Water/Methanol gradientUV (210-220 nm)Suitable for purity assessment and isolation of the polar compound.
GC5% Phenyl-methylpolysiloxaneHeliumFIDRequires derivatization (e.g., silylation) to increase volatility.

Hyphenated Techniques (LC-MS, GC-MS) for Complex Mixture Analysis

For the analysis of this compound in complex research matrices, where selectivity and sensitivity are paramount, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for the analysis of this compound in biological or environmental samples.

Electrospray Ionization (ESI) is the most common ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode. In positive ion mode, the molecule can be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it can be detected as a deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity and is widely used for quantification in complex matrices.

Predicted LC-MS/MS data for the isomer 1-(hydroxymethyl)-5,5-dimethyl-2,4-imidazolidinedione shows potential fragmentation patterns that can be used to develop a selective detection method. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful hyphenated technique that can be used for the analysis of this compound, typically after derivatization. The GC separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides mass information for identification and quantification.

Electron Ionization (EI) is the most common ionization source in GC-MS. EI is a hard ionization technique that generates a characteristic fragmentation pattern, which serves as a "fingerprint" for the compound and can be compared with spectral libraries for identification.

The PubChem database contains a GC-MS data entry for the isomer 3-(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, showing a top peak at m/z 42, a second highest at m/z 113, and a third highest at m/z 56 in its mass spectrum. nih.gov This information can be valuable for identifying related compounds.

The following table summarizes the key aspects of hyphenated techniques for the analysis of this compound.

TechniqueIonization MethodMass AnalyzerKey Advantages
LC-MSElectrospray Ionization (ESI)Quadrupole, Time-of-Flight (TOF), OrbitrapHigh sensitivity and selectivity for polar, non-volatile compounds in complex matrices.
GC-MSElectron Ionization (EI)Quadrupole, Ion TrapProvides characteristic fragmentation patterns for structural elucidation and library matching (after derivatization).

Electrochemical and Other Instrumental Methods

While chromatographic methods are the most prevalent for the analysis of this compound, other instrumental techniques can also be employed, particularly for specific applications.

Electrochemical Methods:

Electrochemical methods, such as voltammetry, can offer a simple, rapid, and cost-effective alternative for the detection of electroactive compounds. The imidazolidine-2,4-dione (hydantoin) ring can be electrochemically active. For instance, studies on the electrochemical detection of phenytoin (B1677684), a related hydantoin (B18101) derivative, have been reported using modified electrodes. researchgate.net These methods are based on the oxidation or reduction of the analyte at an electrode surface, which generates a current proportional to its concentration.

The development of a specific electrochemical sensor for this compound would require investigating its electrochemical behavior at various electrode materials and optimizing experimental parameters such as pH and potential waveform. The hydroxyl group and the ureide structure in the molecule could potentially be targeted for electrochemical detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While not typically used for routine quantification in complex matrices, NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of the isolated compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure confirmation. For example, the chemical shifts and coupling constants of the hydroxymethyl protons and the protons on the imidazolidine (B613845) ring would be characteristic.

Future Directions and Emerging Research Avenues for 5 Hydroxymethyl Imidazolidine 2,4 Dione

Exploration of Novel and More Efficient Synthetic Pathways

Future research will likely focus on developing more efficient and elegant synthetic routes to 5-(hydroxymethyl)imidazolidine-2,4-dione. While classic methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs reaction, are well-established for many derivatives, their application and optimization for this specific compound are yet to be thoroughly investigated. ekb.egsciencescholar.us A key area of exploration would be the adaptation of methods that utilize readily available precursors, particularly those derived from biomass.

One of the most promising starting materials for the synthesis of this compound is the α-amino acid L-serine. The C-5 position of the hydantoin ring and its substituents are derived from the α-carbon of the starting amino acid. researchgate.net Therefore, future synthetic strategies could focus on the reaction of serine or its derivatives with isocyanates or cyanates, followed by cyclization.

Another innovative approach involves the use of α-ketoacids. An efficient synthesis of 5-hydroxyhydantoin (B43812) derivatives has been reported from the reaction of α-ketoacids with carbodiimides, a process noted for its atom economy. researchgate.net Adapting this tandem reaction to a suitable ketoacid precursor could provide a novel and green pathway to the target molecule.

The table below outlines potential synthetic routes that warrant future investigation for producing this compound.

Synthetic Method Potential Precursors Key Advantages for Future Research Reference
Amino Acid CyclizationL-Serine, Urea (B33335)/CyanatesDirect route from a bio-based precursor. researchgate.net
Bucherer-Bergs ReactionGlycolaldehyde (B1209225), KCN, (NH₄)₂CO₃Well-established for diverse hydantoins. mdpi.com ekb.egmdpi.com
Tandem Processα-Keto-β-hydroxypropionic acid, CarbodiimidesHigh atom economy, mild reaction conditions. researchgate.net researchgate.net
From α-Hydroxy AldehydesGlycolaldehyde, Urea, Phosphoric Anhydride (B1165640)Utilizes simple starting materials in aqueous solution. researchgate.net researchgate.net

Further research into optimizing these pathways using techniques like microwave irradiation or ultrasound could significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. researchgate.netbenthamdirect.comingentaconnect.com

Development of Advanced Functional Materials Incorporating the this compound Moiety

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and the stable hydantoin core with N-H protons, makes it an intriguing building block for novel functional materials. The hydroxyl group, in particular, serves as a handle for polymerization reactions.

Future research should explore the potential of this compound as a monomer for creating:

Polyesters and Polyethers: Through condensation reactions with dicarboxylic acids or ring-opening polymerization with epoxides.

Polyurethanes: By reacting the hydroxyl group with diisocyanates.

Polymeric Resins: Similar to how 5-hydroxymethylfurfural (B1680220) (HMF) is used to create thermosetting resins, the hydroxymethyl group on the hydantoin ring could undergo self-condensation or cross-linking reactions. researchgate.net

These potential polymers could exhibit unique properties conferred by the polar and hydrogen-bonding capabilities of the hydantoin ring, such as enhanced thermal stability, specific solubility profiles, and improved adhesion. Research on polymers containing the related 5,5-dimethylhydantoin (B190458) structure has already begun, indicating the viability of this approach. researchgate.net The incorporation of the this compound moiety could lead to materials with tailored functionalities for coatings, adhesives, or advanced composites. The Ugi five-component polymerization, which has been successfully applied to HMF derivatives, could also be a novel strategy to create functional polyfurans and other complex polymers using the target compound. rsc.org

Deeper Computational Insights into Complex Reactivity and Interactions

As experimental data on this compound is scarce, computational chemistry offers a powerful tool for preliminary investigation. Future research should leverage theoretical calculations to predict the molecule's fundamental properties and guide experimental work.

Key areas for computational investigation include:

Structural and Electronic Properties: Using Density Functional Theory (DFT), researchers can calculate the optimal geometry, bond lengths, bond angles, and electronic properties (e.g., HOMO-LUMO gap, electrostatic potential map). Such studies have been successfully applied to other hydantoin derivatives, showing good agreement between theoretical and experimental X-ray diffraction data. mdpi.com

Spectroscopic Characterization: Theoretical calculations can predict NMR, IR, and Raman spectra, which would be invaluable for confirming the identity and purity of the compound once synthesized. mdpi.com Quantum chemical calculations have already been used to systematize the NMR spectra of complex dihydroxyimidazolidine-2-thione derivatives. mdpi.com

Reactivity and Mechanism: Computational modeling can elucidate reaction mechanisms, identify transition states, and calculate activation energies for the synthetic pathways discussed previously. This would help in optimizing reaction conditions for higher efficiency.

Intermolecular Interactions: Molecular dynamics (MD) simulations could be employed to understand how the molecule interacts with solvents, polymer chains, or other molecules. This is crucial for designing functional materials, as these simulations can predict properties like binding affinity and conformational changes. grafiati.com

The table below summarizes the potential applications of computational methods in future research on this compound.

Computational Method Research Application Predicted Outcomes Reference for Analogy
Density Functional Theory (DFT)Structural & Electronic AnalysisOptimized geometry, IR/NMR spectra, reactivity indices. mdpi.com
Molecular Dynamics (MD)Interaction SimulationSolvation behavior, polymer conformation, binding free energies. grafiati.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic/Catalytic ReactionsUnderstanding reaction mechanisms in complex environments.N/A

Sustainable and Scalable Production Methodologies

For this compound to be a viable building block for future applications, the development of sustainable and scalable production methods is paramount. This research area moves beyond simple lab-scale synthesis to address industrial-level viability.

Future research should concentrate on several key principles of green and scalable chemistry:

Use of Renewable Feedstocks: As previously mentioned, designing synthetic routes from bio-based precursors like the amino acid serine or from carbohydrate-derived platform chemicals is a primary goal. The successful production of 5-hydroxymethylfurfural (HMF) from glucose or seaweed-derived glucans provides a strong precedent for developing sustainable pathways for other hydroxymethyl-containing compounds. rsc.orgnih.gov

Solvent-Free and Alternative Solvent Systems: Research into solid-phase synthesis or the use of green solvents like ionic liquids or water would drastically reduce the environmental impact of production. ingentaconnect.comeurekaselect.com Mechanochemical synthesis, which involves reactions in a ball mill with little to no solvent, has been successfully applied to other hydantoins and represents a highly sustainable and scalable future direction. acs.org

Catalysis: The exploration of heterogeneous catalysts, which can be easily recovered and reused, is crucial for scalable processes. researchgate.net Biocatalysis, using enzymes to perform specific synthetic steps, could also offer a highly selective and environmentally benign manufacturing route.

Flow Chemistry: Transitioning from batch production to continuous flow systems can offer significant advantages in terms of safety, control, consistency, and throughput. Microwave-assisted flow systems, in particular, are emerging as a powerful tool for the green production of fine chemicals and could be adapted for the synthesis of this compound. researchgate.net

By focusing on these emerging avenues, the scientific community can unlock the full potential of this compound as a valuable chemical intermediate for a new generation of materials and processes.

Q & A

Q. What are the common synthetic routes for 5-(hydroxymethyl)imidazolidine-2,4-dione and its derivatives?

  • Methodological Answer : The core imidazolidine-2,4-dione structure is typically synthesized via cyclization reactions. For example, derivatives can be prepared by reacting glyoxylate esters with urea or thiourea under basic conditions (e.g., NaOH) at elevated temperatures (60–100°C) to form the hydantoin ring . Substitutions at the C-5 position are introduced using alkyl/aryl halides or carbonyl-containing electrophiles. Post-synthesis purification often involves recrystallization from ethanol or DMF-acetic acid mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing imidazolidine-2,4-dione derivatives?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm regiochemistry and substituent orientation. For example, in 5-methyl derivatives, the methyl group resonates at δ 1.77 ppm (1^1H) and δ 25.0 ppm (13^13C) .
  • UPLC-MS/HRMS : Validates molecular weight and fragmentation patterns. A compound with molecular formula C16_{16}H14_{14}INO4_4S showed an [M+H]+^+ peak at m/z 443.3 .
  • X-ray Crystallography : Resolves stereochemical ambiguities, as seen in the U-shaped conformation of sulfonylated derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing substituted imidazolidine-2,4-diones?

  • Methodological Answer : Yield optimization involves:
  • Stoichiometric Adjustments : Using 1.5 equivalents of electrophiles (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) to drive substitution at the C-3 or C-5 positions .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts improve ring-closure efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for arylidene substitutions, achieving yields up to 59% .

Q. How should researchers address contradictions in spectroscopic data during structure elucidation?

  • Methodological Answer : Conflicting data (e.g., unexpected coupling constants in NMR) require:
  • Multi-Technique Validation : Cross-verify 1^1H NMR with 13^13C NMR and HSQC to resolve overlapping signals. For example, diastereotopic protons in 5-methyl derivatives may split into distinct multiplets .
  • Computational Modeling : Compare experimental 13^13C chemical shifts with DFT-calculated values to confirm substituent effects .
  • Isotopic Labeling : Use 15^{15}N or 2^2H labels to track hydrogen bonding patterns in X-ray structures .

Q. What strategies are used to design analogues with enhanced bioactivity?

  • Methodological Answer : Analogues are designed via:
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to improve metabolic stability. For instance, 5-(4-chlorophenyl) derivatives showed higher aldose reductase inhibition (IC50_{50} = 0.8 µM) compared to unsubstituted analogues .
  • Scaffold Hybridization : Fuse the imidazolidine core with thiazolidinedione or indole moieties to target dual mechanisms (e.g., antidiabetic and anti-inflammatory) .
  • SAR Studies : Compare IC50_{50} values across derivatives to identify critical substituents (see Table 1 ).

Q. Table 1: Structure-Activity Relationships (SAR) of Selected Derivatives

CompoundSubstituentsBiological Activity (IC50_{50})Reference
5-Methyl-5-(4-Cl-phenyl)4-Cl-phenyl, methylAldose reductase: 0.8 µM
5-(4-CF3_3O-phenyl)4-CF3_3O-phenylPPAR-γ agonism: 1.2 µM
Thiazolidine-hybridBenzylidene-thiazolidinedioneAntimicrobial: MIC 4 µg/mL

Data Contradiction Analysis

Q. How to resolve discrepancies in reaction mechanisms proposed for imidazolidine-2,4-dione functionalization?

  • Methodological Answer : Conflicting mechanistic hypotheses (e.g., radical vs. nucleophilic pathways) can be tested via:
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D to identify rate-determining steps .
  • Trapping Experiments : Add TEMPO (a radical scavenger) to confirm/rule out radical intermediates .
  • Computational Studies : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways .

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